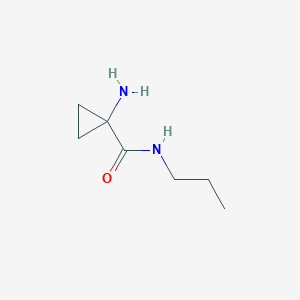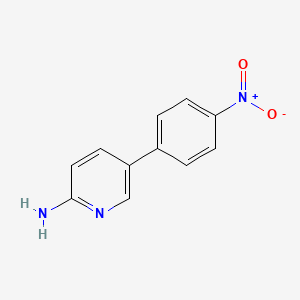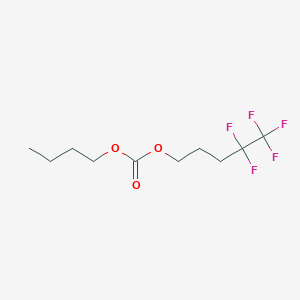
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a bromo-methoxy-phenoxy group attached to a chlorinated pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine typically involves multiple steps. One common method starts with the preparation of 3-bromo-4-methoxyphenol, which is then reacted with 6-chloro-pyridazine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like methanol and reagents such as potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Potassium Hydroxide: Often used in substitution reactions.
Hydrochloric Acid: Used to adjust pH and facilitate certain reactions.
Methanol: Commonly used as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-methoxyphenol: A precursor in the synthesis of the target compound.
6-Chloro-pyridazine: Another related compound with similar structural features.
Uniqueness
3-(3-Bromo-4-methoxy-phenoxy)-6-chloro-pyridazine is unique due to the combination of its bromo-methoxy-phenoxy group and chlorinated pyridazine ring.
Eigenschaften
Molekularformel |
C11H8BrClN2O2 |
|---|---|
Molekulargewicht |
315.55 g/mol |
IUPAC-Name |
3-(3-bromo-4-methoxyphenoxy)-6-chloropyridazine |
InChI |
InChI=1S/C11H8BrClN2O2/c1-16-9-3-2-7(6-8(9)12)17-11-5-4-10(13)14-15-11/h2-6H,1H3 |
InChI-Schlüssel |
NHCXSXNGPSFLAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC2=NN=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)





![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)


![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)


